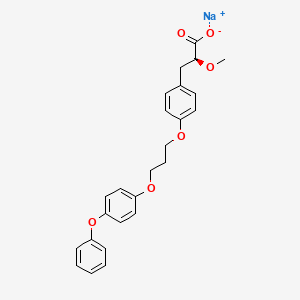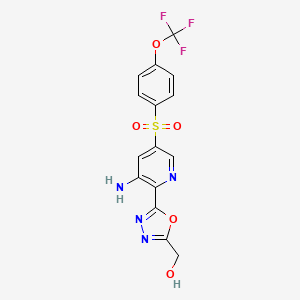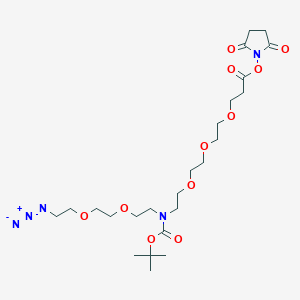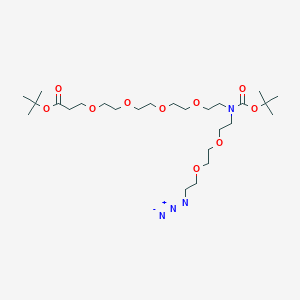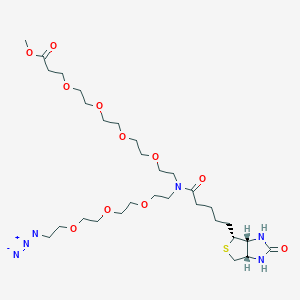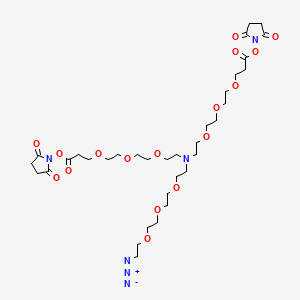
NCT-502
Vue d'ensemble
Description
Applications De Recherche Scientifique
NCT-502 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphoglycerate dehydrogenase and its effects on serine synthesis.
Biology: Helps in understanding the metabolic pathways involving serine and its role in cell proliferation.
Industry: Used in the development of new drugs and therapeutic agents targeting metabolic pathways.
Mécanisme D'action
Target of Action
The primary target of NCT-502 is the enzyme 3-phosphoglycerate dehydrogenase (PHGDH) . PHGDH catalyzes the first, rate-limiting step in the serine biosynthesis pathway . This enzyme is crucial for metabolic reprogramming in cancer cells, and its upregulation has been observed in many tumor types .
Mode of Action
this compound acts as an inhibitor of PHGDH . It binds to the enzyme in a non-covalent and reversible manner, inhibiting serine synthesis from 3-phosphoglycerate in cells . This results in a decrease in intracellular serine and glycine concentrations .
Biochemical Pathways
The inhibition of PHGDH by this compound affects the serine biosynthesis pathway . Serine is a proteinogenic amino acid and is the source of one-carbon units essential for de novo purine and deoxythymidine synthesis . By inhibiting PHGDH, this compound reduces the production of glucose-derived serine, thereby affecting these downstream processes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it’s known that the compound has an IC50 value of 3.7 μM against PHGDH , indicating its potency
Result of Action
The inhibition of PHGDH by this compound leads to cytotoxic effects on PHGDH-dependent cancer cells . It suppresses the growth of these cells both in culture and in orthotopic xenograft tumors . Moreover, this compound-mediated inhibition of serine synthesis is found to be reversible in cells .
Analyse Biochimique
Biochemical Properties
NCT-502 plays a significant role in biochemical reactions by inhibiting PHGDH, thereby reducing the synthesis of serine from 3-phosphoglycerate. This inhibition is highly specific, as this compound shows minimal cross-reactivity with other dehydrogenases and G-protein-coupled receptors . The compound’s interaction with PHGDH is characterized by a non-competitive inhibition mode, which means it binds to a site other than the active site of the enzyme, altering its activity .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In PHGDH-dependent cancer cells, such as MDA-MB-468, this compound treatment leads to a significant decrease in intracellular serine and glycine concentrations, impacting cell proliferation and survival . Additionally, this compound influences cell signaling pathways and gene expression by modulating the availability of serine, a precursor for nucleotide and amino acid synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PHGDH, resulting in the inhibition of serine synthesis. This inhibition disrupts the coordination of serine synthesis and one-carbon unit fate, which is crucial for nucleotide and amino acid metabolism . By targeting PHGDH, this compound effectively reduces the proliferation of PHGDH-overexpressing tumor cells, highlighting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of serine synthesis, resulting in prolonged effects on cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving NOD.SCID mice bearing MDA-MB-468 xenografts, this compound demonstrated dose-dependent inhibition of tumor growth without causing significant toxicity . At higher doses, potential adverse effects such as weight loss and organ toxicity need to be carefully monitored .
Metabolic Pathways
This compound is involved in the metabolic pathways of serine biosynthesis. By inhibiting PHGDH, this compound disrupts the conversion of 3-phosphoglycerate to serine, affecting downstream metabolic processes . This disruption can lead to altered metabolic flux and changes in metabolite levels, impacting cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target enzyme, PHGDH . The distribution of this compound is crucial for its efficacy in inhibiting serine synthesis and exerting its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PHGDH. This localization is essential for its activity, as it allows this compound to effectively inhibit serine synthesis at its source . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its inhibitory effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
NCT-502 est synthétisé par une série de réactions chimiques impliquant des dérivés de la pipérazine et de la pyridineLes conditions de réaction comprennent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la formation du composé souhaité .
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour augmenter le rendement et la pureté. Le composé est généralement produit sous forme de poudre et stocké à -20°C pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
NCT-502 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent être utilisés pour la recherche et le développement futurs .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Biologie : Aide à comprendre les voies métaboliques impliquant la sérine et son rôle dans la prolifération cellulaire.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies métaboliques.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la phosphoglycérate déshydrogénase, une enzyme impliquée dans la voie de biosynthèse de la sérine. Cette inhibition entraîne une diminution de la production de sérine dérivée du glucose, qui est essentielle à la prolifération de certaines cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la liaison de this compound au site actif de la phosphoglycérate déshydrogénase, empêchant ainsi sa fonction normale .
Comparaison Avec Des Composés Similaires
Composés similaires
CVT-10216 : Inhibe une enzyme différente, mais a des applications similaires en recherche sur le cancer.
LDHA-IN-4 : Cible la lactate déshydrogénase, une autre enzyme impliquée dans les voies métaboliques.
Unicité
NCT-502 est unique en raison de son inhibition spécifique de la phosphoglycérate déshydrogénase et de ses puissants effets cytotoxiques sur les cellules cancéreuses dépendantes de la phosphoglycérate déshydrogénase. Cela en fait un outil précieux pour étudier les voies métaboliques et développer des thérapies anticancéreuses ciblées .
Propriétés
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5S/c1-12-9-13(2)23-15(10-12)24-17(27)26-7-5-25(6-8-26)16-4-3-14(11-22-16)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKPPMSUPATMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NCT-502 in bladder cancer cells?
A1: this compound inhibits the enzyme Phosphoglycerate Dehydrogenase (PHGDH) [, ]. PHGDH catalyzes the rate-limiting step in serine biosynthesis from glucose. By inhibiting PHGDH, this compound disrupts serine production. In bladder cancer cells, this disruption has been shown to promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [].
Q2: How does PHGDH inhibition by this compound lead to increased ferroptosis?
A2: Research indicates that PHGDH interacts with the RNA-binding protein PCBP2, preventing its ubiquitination and subsequent degradation []. PCBP2, in turn, stabilizes the mRNA of SLC7A11, a key component of the cystine/glutamate antiporter system xC-. This system is crucial for maintaining intracellular glutathione levels, which protect cells from ferroptosis. By inhibiting PHGDH, this compound disrupts the PHGDH-PCBP2 interaction, leading to reduced SLC7A11 expression. This ultimately makes the bladder cancer cells more susceptible to ferroptosis [].
Q3: Has this compound shown efficacy in preclinical models of bladder cancer?
A3: Yes, research suggests that this compound demonstrates promising anti-tumor activity in preclinical models of bladder cancer. In vitro studies have shown that this compound inhibits the proliferation of bladder cancer cells []. Furthermore, in vivo studies using mouse models have demonstrated that this compound effectively inhibits tumor growth []. These findings highlight the potential of this compound as a therapeutic strategy for bladder cancer, although further research, including clinical trials, is necessary to confirm its efficacy and safety in humans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)

